Methyl tripropyl ammonium chloride
Overview
Description
Methyl tripropyl ammonium chloride: is a quaternary ammonium compound with the molecular formula C₁₀H₂₄ClN . It is known for its applications in various fields such as chemistry, biology, medicine, and industry due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Triethylamine: One common synthetic route involves the alkylation of triethylamine with 1-chloropropane in the presence of a suitable solvent like methanol.
Quaternization Reaction: Another method is the quaternization of tertiary amines with alkyl halides under anhydrous conditions.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Process: Some industrial setups may employ continuous flow reactors to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Methyl tripropyl ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. Biology: It serves as a disinfectant and antiseptic in biological research, helping to control microbial contamination. Medicine: The compound is utilized in pharmaceutical formulations for its antimicrobial properties. Industry: It is employed in the production of surfactants, emulsifiers, and other chemical intermediates.
Molecular Targets and Pathways:
Disruption of Cell Membranes: this compound exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.
Inhibition of Enzymatic Activity: It can inhibit the activity of certain enzymes essential for microbial growth and metabolism.
Comparison with Similar Compounds
Tetrapropylammonium Chloride: Another quaternary ammonium compound with similar applications but differing in molecular structure.
Benzalkonium Chloride: Used in disinfectants and preservatives, with a different alkyl chain length.
Uniqueness:
Methyl tripropyl ammonium chloride: stands out due to its specific alkyl chain length and its effectiveness in various applications, making it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
methyl(tripropyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.ClH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCOWQZUGKUQCH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CCC)CCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549389 | |
Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75373-66-9 | |
Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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